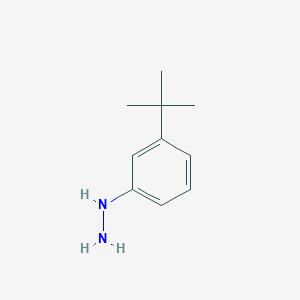![molecular formula C9H10Cl2N2O3 B8802725 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL CAS No. 62780-67-0](/img/structure/B8802725.png)
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL
概述
描述
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an amino group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL typically involves the nitration of a dichlorophenyl compound followed by amination and subsequent reaction with a propanol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
化学反应分析
Types of Reactions
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and dichloro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-2-OL: Similar structure with a different position of the hydroxyl group.
4,5-DICHLORO-2-NITROANILINE: Lacks the propanol chain but shares the dichloro and nitro groups.
2-NITRO-4,5-DICHLOROPHENOL: Contains a phenol group instead of an amino group
Uniqueness
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
62780-67-0 |
|---|---|
分子式 |
C9H10Cl2N2O3 |
分子量 |
265.09 g/mol |
IUPAC 名称 |
3-(4,5-dichloro-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2N2O3/c10-6-4-8(12-2-1-3-14)9(13(15)16)5-7(6)11/h4-5,12,14H,1-3H2 |
InChI 键 |
UDXBXNMUCAZWPI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
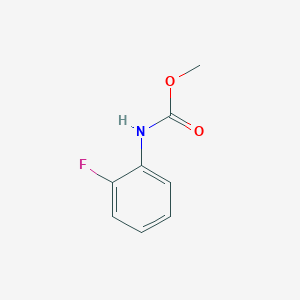
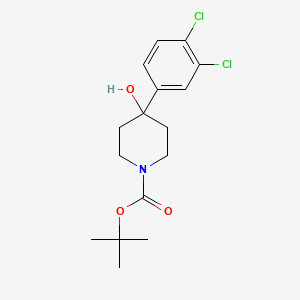
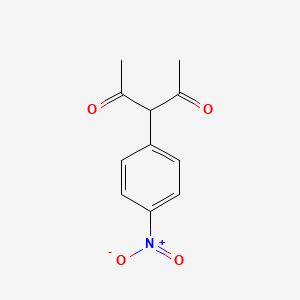
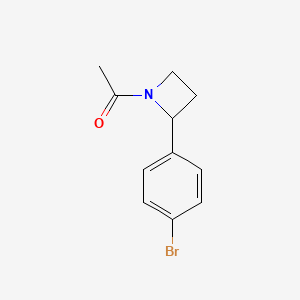
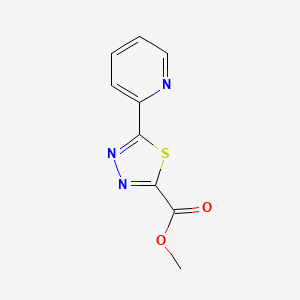
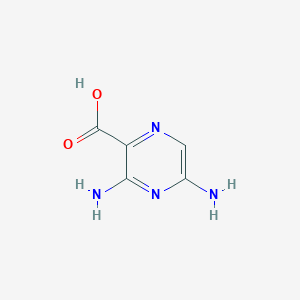
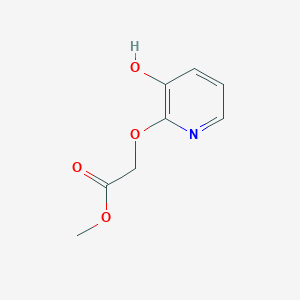
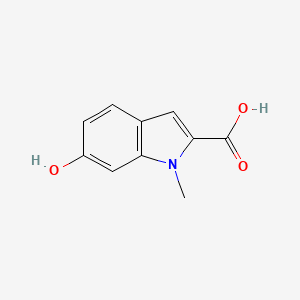
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B8802715.png)
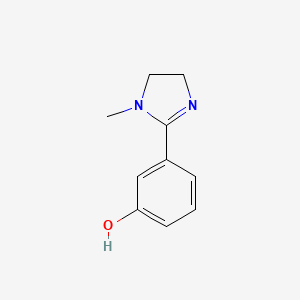
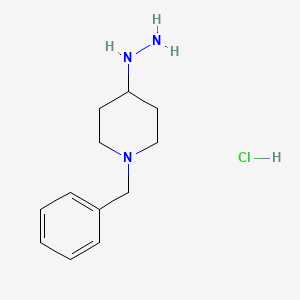
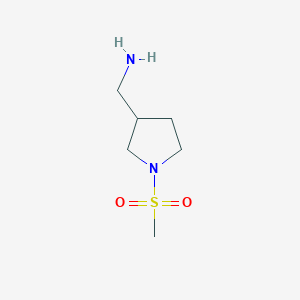
![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)
